HU 331

Description

structure given in first source; an air oxidation product of cannabidiol; inhibits the hepatic microsomal drug-metabolizing enzymes of mice through the decrease of cytochrome P-450 content; RN given refers to (1R-trans)-isome

Structure

3D Structure

Propriétés

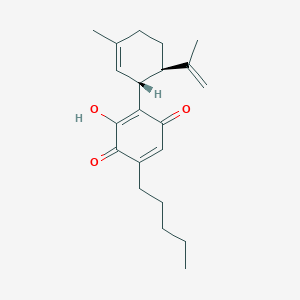

IUPAC Name |

3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylcyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-5-6-7-8-15-12-18(22)19(21(24)20(15)23)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,24H,2,5-10H2,1,3-4H3/t16-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXXEUARVHTWQF-DLBZAZTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=O)C(=C(C1=O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929758 |

Source

|

| Record name | Cannabidiol hydroxyquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137252-25-6 |

Source

|

| Record name | 3-Hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137252-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabidiol hydroxyquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137252256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiol hydroxyquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HU-331 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Q196L4AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of HU-331 from Cannabidiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of HU-331, a quinone derivative of cannabidiol (CBD), which has garnered significant interest for its potential therapeutic properties, including its activity as a topoisomerase II inhibitor.[1][2] This document details various synthetic methodologies, presents quantitative data in a comparative format, and provides experimental protocols for key reactions.

Introduction

HU-331, or cannabidiol hydroxyquinone, is a synthetic cannabinoid first produced in 1968 by the oxidation of cannabidiol.[3][4] It is not a naturally occurring phytocannabinoid.[3][4] The conversion of the resorcinol moiety of CBD into a hydroxyquinone structure is the core of its synthesis. This guide will explore several prominent methods for this transformation, offering insights into their respective advantages and procedural details.

Synthetic Pathways and Methodologies

The primary methods for synthesizing HU-331 from CBD involve the oxidation of the phenolic rings of the CBD molecule. Key approaches include base-catalyzed aerobic oxidation and the use of specific oxidizing agents like Frémy's salt.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data associated with the primary methods for HU-331 synthesis from CBD, allowing for a clear comparison of their efficiencies.

| Method | Oxidizing Agent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Original Method | Air / Potassium Hydroxide (KOH) | Petroleum Ether / Ethanol | 3 hours | 0 °C | ~20% | [5] |

| Improved Method | O₂ / Potassium Hydroxide (KOH) | Petroleum Ether / Ethanol / DMSO | Not Specified | Not Specified | ~50% | [5] |

| Frémy's Salt Method | Frémy's Salt (dipotassium nitrosodisulfonate) | Aqueous Acetone | Not Specified | Not Specified | >90% | [4] |

| Continuous Flow | Molecular Oxygen (O₂) / KOtBu | Toluene / tert-Butanol | Not Specified | Not Specified | High Throughput | [N/A] |

Note: The yield for the continuous flow process is not explicitly reported as a standalone value for HU-331 in the provided search results, but the methodology is noted for its high throughput and efficiency.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of HU-331.

Method 1: Base-Catalyzed Aerobic Oxidation (Original Method)

This protocol is based on the original synthesis of HU-331.

Reagents and Materials:

-

Cannabidiol (CBD)

-

Petroleum Ether

-

5% Aqueous Potassium Hydroxide (KOH) in Ethanol

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve Cannabidiol (CBD) in petroleum ether.

-

To the stirred solution, add a 5% aqueous solution of potassium hydroxide in ethanol.

-

Maintain the reaction mixture at 0 °C using an ice bath.

-

Allow the reaction to proceed with exposure to air for 3 hours.[5]

-

Upon completion, the reaction mixture is typically worked up using an aqueous acid wash to neutralize the base, followed by extraction of the organic layer.

-

The crude product is then purified by column chromatography.

Method 2: Improved Base-Catalyzed Aerobic Oxidation

This modified protocol offers an improved yield over the original method.

Reagents and Materials:

-

Cannabidiol (CBD)

-

Petroleum Ether

-

5% Aqueous Potassium Hydroxide (KOH) in Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Oxygen (O₂) gas

-

Standard laboratory glassware

Procedure:

-

Dissolve Cannabidiol (CBD) in petroleum ether.

-

Add a 5% aqueous solution of potassium hydroxide in ethanol and a few drops of DMSO to the reaction mixture.

-

Stir the reaction under an atmosphere of oxygen (O₂) instead of air.[5]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Following the reaction, perform an acidic workup and extraction.

-

Purify the crude HU-331 using column chromatography.

Method 3: Oxidation with Frémy's Salt

This method provides a high-yield synthesis of HU-331.

Reagents and Materials:

-

Cannabidiol (CBD)

-

Frémy's Salt (dipotassium nitrosodisulfonate)

-

Potassium Dihydrogen Phosphate (KH₂PO₄)

-

Aqueous Acetone

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of Cannabidiol (CBD) in a mixture of acetone and water.

-

Add potassium dihydrogen phosphate (KH₂PO₄) to the solution to maintain a buffered pH.

-

To the stirring solution, add Frémy's salt (5.5 equivalents).[4]

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Upon completion, extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purify the resulting residue by column chromatography.

Purification of HU-331

Purification of HU-331 is typically achieved by column chromatography over silica gel.

Procedure:

-

Load the crude reaction mixture onto a silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (typically starting from 5% ethyl acetate).[4]

-

Collect fractions and analyze them by TLC to identify those containing the pure HU-331.

-

Combine the pure fractions and evaporate the solvent to yield HU-331 as a solid.

Characterization of HU-331

The synthesized HU-331 should be characterized to confirm its identity and purity.

Spectroscopic Data:

-

Mass Spectrometry (MS): The molecular ion of HU-331 can be detected by mass spectrometry, confirming its molecular weight of 328.45 g/mol (C₂₁H₂₈O₃).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. While detailed spectral data is not fully available in the provided search results, one study mentions the use of ¹H NMR to monitor the concentration of HU-331.[7] Another provides partial ¹H-NMR data for a related compound, HU-395, in d6-DMSO: δ10.67 (s, 1H), 6.415 (t, 1H), 5.40 (s, 1H), 3.45 (m, 1H), 2.50 (t, 2H), 2.10, (m, 1H), 1.79 (s, 3H).[5] Researchers should perform full NMR analysis to confirm the structure of their synthesized HU-331.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow.

Caption: Chemical pathway for the synthesis of HU-331 from CBD.

Caption: General experimental workflow for HU-331 synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HU-331: What You Need to Know About This Powerful Cannabinoid [acslab.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of HU-331

For Researchers, Scientists, and Drug Development Professionals

Abstract

HU-331, a quinone derivative of cannabidiol, has emerged as a potent anti-cancer agent with a distinct mechanism of action that differentiates it from many conventional chemotherapeutics. This document provides a comprehensive technical overview of the molecular mechanisms by which HU-331 exerts its cytotoxic effects, focusing on its role as a catalytic inhibitor of topoisomerase II. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways and experimental workflows are visualized to offer a thorough understanding for research and development applications.

Core Mechanism of Action: Catalytic Inhibition of Topoisomerase II

The primary molecular target of HU-331 is DNA topoisomerase II (both α and β isoforms), an essential enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation.[1][2][3] Unlike topoisomerase poisons such as doxorubicin and etoposide, which stabilize the covalent topoisomerase II-DNA cleavage complex and induce DNA double-strand breaks, HU-331 acts as a catalytic inhibitor .[1][2][4][5] This means it impedes the enzymatic activity of topoisomerase II without trapping the enzyme on the DNA, thereby avoiding the widespread DNA damage that often leads to severe side effects.[1][4]

The inhibitory action of HU-331 is multifaceted and primarily targets the N-terminal ATPase domain of topoisomerase II.[2][3][4] Key aspects of this inhibition include:

-

Noncompetitive Inhibition of ATPase Activity: HU-331 inhibits the ATPase activity of topoisomerase II in a noncompetitive manner.[4][6] This prevents the hydrolysis of ATP, a critical step that provides the energy for the enzyme's catalytic cycle, including strand passage and ligation.

-

Inhibition of DNA Relaxation: By blocking the ATPase function, HU-331 effectively prevents topoisomerase II from relaxing supercoiled DNA.[4][6] Complete inhibition of DNA relaxation has been observed at concentrations between 1 and 10 μM.[6]

-

Reduced DNA Binding: Preliminary studies suggest that HU-331 may also decrease the affinity of topoisomerase II for its DNA substrate.[4][5][6]

-

Redox-Sensitive Action: The inhibitory effect of HU-331 is sensitive to the redox environment. Its action can be blocked by the presence of reducing agents like dithiothreitol (DTT), indicating that the oxidized state of the quinone is crucial for its activity.[4][5]

The specificity of HU-331 for topoisomerase II is noteworthy, with negligible effects observed on the activity of topoisomerase I.[1][7]

Signaling Pathway of Topoisomerase II Catalytic Inhibition by HU-331

Caption: Catalytic inhibition of Topoisomerase II by HU-331.

Cellular Consequences of HU-331 Action

The inhibition of topoisomerase II by HU-331 leads to potent cytotoxic effects in a variety of cancer cell lines.[2] Notably, the mode of cell death induced by HU-331 appears to differ from that of many conventional anticancer drugs.

-

Atypical Cell Death: Several studies report that HU-331-induced cell death in cancer lines occurs without the classic hallmarks of apoptosis, such as caspase activation or cell cycle arrest.[1][7][8] This suggests an alternative, non-apoptotic cell death pathway may be initiated. However, there are conflicting reports, with one study noting that HU-331 enhances splenocyte apoptosis.[8]

-

Anti-Angiogenic Effects: HU-331 has been shown to exert anti-angiogenic effects and can induce apoptosis specifically in endothelial cells, which could contribute to its overall anti-tumor activity by restricting blood supply to the tumor.[1][9]

-

Role of Reactive Oxygen Species (ROS): The involvement of ROS in HU-331's mechanism is complex and may be cell-type dependent.[2] While some key studies report that HU-331 does not generate ROS, a characteristic that distinguishes it from cardiotoxic quinones like doxorubicin, other research suggests that ROS can be generated during its microsomal metabolism.[7][8][9]

-

Independence from Cannabinoid Receptors: The anti-cancer activity of HU-331 is not mediated through cannabinoid receptors (CB1 or CB2).[1]

Quantitative Data Summary

The following tables summarize the quantitative data available for HU-331's activity from various studies.

Table 1: In Vitro Inhibitory Activity

| Parameter | Target | Value | Reference |

| Enzyme Inhibition | |||

| Topoisomerase II DNA Relaxation | Human Topoisomerase IIα | Complete inhibition at 1-10 µM | [6] |

| Topoisomerase II Inhibition | DNA Topoisomerase II | Nanomolar concentrations | [1][7] |

| Cell Viability | |||

| IC50 | Various Cancer Cell Lines | < 10 µM | [10] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on methodologies described in the literature for assessing the mechanism of action of topoisomerase II inhibitors.

Topoisomerase IIα DNA Relaxation Assay

This assay measures the ability of topoisomerase IIα to relax supercoiled plasmid DNA, and the inhibition of this activity by a test compound.

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/mL BSA.

-

ATP solution (10 mM)

-

HU-331 stock solution (in DMSO)

-

Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

-

Agarose gel (1%) in TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures in a total volume of 20 µL.

-

To each tube, add assay buffer, 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of HU-331 (e.g., from 10 nM to 200 µM) or vehicle control (DMSO).

-

Add human topoisomerase IIα (e.g., 2-4 units) to each reaction mixture, except for the 'no enzyme' control.

-

Initiate the reaction by adding 2 µL of 10 mM ATP.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.

-

Stain the gel with ethidium bromide and visualize under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA.

Topoisomerase IIα ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of topoisomerase IIα, which is essential for its catalytic function.

Materials:

-

Human Topoisomerase IIα enzyme

-

Assay Buffer (as above)

-

ATP solution

-

HU-331 stock solution

-

A commercially available ADP-Glo™ Kinase Assay kit or similar luminescence-based ADP detection system.

Procedure:

-

Set up reactions in a 96-well plate.

-

Add topoisomerase IIα enzyme to the assay buffer containing plasmid DNA.

-

Add varying concentrations of HU-331 or vehicle control.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the enzymatic reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit. Luminescence is typically measured using a plate reader.

-

Calculate the percentage of ATPase activity relative to the vehicle control.

Experimental Workflow Diagram

Caption: Workflow for key biochemical assays of HU-331.

Conclusion and Future Directions

HU-331 presents a compelling profile as an anti-cancer agent due to its specific, catalytic inhibition of topoisomerase II. Its mechanism, which avoids the induction of widespread DNA damage, suggests a potential for a better safety profile compared to topoisomerase poisons. The conflicting data regarding its effects on apoptosis and ROS generation highlight areas requiring further investigation to fully delineate its cellular impact across different cancer types. Future research should focus on in-depth studies of the downstream signaling pathways affected by HU-331, its efficacy in combination therapies, and the development of more potent and stable analogs. The detailed protocols and mechanistic understanding provided herein serve as a valuable resource for scientists and researchers dedicated to advancing this promising compound towards clinical application.

References

- 1. HU-331 - Wikipedia [en.wikipedia.org]

- 2. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - HU-331 and Oxidized Cannabidiol Act as Inhibitors of Human Topoisomerase IIα and β - American Chemical Society - Figshare [acs.figshare.com]

- 4. HU-331 is a catalytic inhibitor of topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of HU-331

For Researchers, Scientists, and Drug Development Professionals

Abstract

HU-331, a quinonoid derivative of cannabidiol (CBD), has emerged as a potent anti-cancer agent with a unique mechanism of action. This technical guide provides a comprehensive overview of the chemical and physical properties of HU-331, its synthesis, and its distinct biological activities. Synthesized from the non-psychoactive cannabinoid CBD, HU-331 is a highly specific catalytic inhibitor of topoisomerase IIα. Unlike many conventional quinone-based chemotherapeutics, it does not induce apoptosis or cell cycle arrest in most cancer cell lines and exhibits a favorable safety profile with reduced cardiotoxicity. However, it displays cell-type-specific pro-apoptotic effects in endothelial cells and splenocytes. This document consolidates available quantitative data, outlines detailed experimental protocols for its study, and presents its signaling pathways through structured diagrams to serve as a vital resource for researchers in oncology and drug development.

Chemical and Physical Properties

HU-331, or cannabidiol hydroxyquinone, is a synthetic derivative of cannabidiol. Its core structure is a p-benzoquinone ring attached to the terpenoid moiety of the parent CBD molecule.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylcyclohexa-2,5-diene-1,4-dione | [1] |

| Synonyms | Cannabidiol hydroxyquinone, CBDHQ | [2] |

| CAS Number | 137252-25-6 | [1] |

| Molecular Formula | C₂₁H₂₈O₃ | [1] |

| Molecular Weight | 328.45 g/mol | [3] |

Physical Properties

Detailed physical properties such as melting point and boiling point are not widely reported in the available literature. However, information regarding its solubility and stability is available from various sources.

| Property | Value | Source |

| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mLMethanol: 1 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2] |

| Appearance | Crystalline solid | [2] |

| Stability | Stable for ≥ 2 years when stored at -80°C. | [2] |

Spectroscopic Data

While various studies confirm the structure of HU-331 using spectroscopic methods, detailed spectral data with peak assignments are not consistently published. Researchers should refer to the data provided with a certified reference standard for definitive spectral information.[3]

Synthesis of HU-331

HU-331 is not a naturally occurring cannabinoid and is synthesized from cannabidiol.[4] The primary method of synthesis is the oxidation of CBD.[4][5]

General Experimental Protocol for Synthesis

This protocol provides a generalized method for the synthesis of HU-331 based on literature descriptions.

Materials:

-

Cannabidiol (CBD)

-

Potassium hydroxide (KOH)[5] or Fremy's salt (potassium nitrosodisulfonate)[5]

-

Appropriate solvent (e.g., methanol, acetone/water)

-

Air or an oxidizing agent

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

-

Dissolution: Dissolve cannabidiol in a suitable solvent.

-

Oxidation:

-

Method A (Air Oxidation with Base): Add a solution of potassium hydroxide to the CBD solution. Stir the mixture in the presence of air. The reaction progress can often be monitored by a color change to violet.[5]

-

Method B (Fremy's Salt Oxidation): Treat the CBD solution with Fremy's salt in a buffered aqueous/organic solvent system.[5][6]

-

-

Work-up: After the reaction is complete (as determined by a suitable method like TLC), neutralize the reaction mixture if a base was used. Extract the product into an organic solvent.

-

Purification: The crude product is then purified using standard techniques, such as column chromatography, to yield pure HU-331.

Biological Activity and Mechanism of Action

HU-331 exhibits potent anti-cancer activity through a mechanism that distinguishes it from many other quinone-containing drugs.

Inhibition of Topoisomerase IIα

The primary mechanism of action of HU-331 is the catalytic inhibition of DNA topoisomerase IIα.[1][5] It specifically targets the ATPase activity of the enzyme, thereby preventing the relaxation of supercoiled DNA, which is essential for DNA replication and transcription.[5] Notably, HU-331 does not act as a "topoisomerase poison"; it does not stabilize the covalent DNA-topoisomerase cleavage complex, and therefore does not induce double-strand DNA breaks.[1][7] This is a key difference from drugs like doxorubicin and etoposide.

Effects on Cancer Cells

In most cancer cell lines studied, HU-331 does not induce apoptosis, cell cycle arrest, or the production of reactive oxygen species (ROS).[1][8] This highly specific mode of action contributes to its lower toxicity compared to broader-acting chemotherapeutics.[7]

Table of IC₅₀ Values for HU-331 in Various Cancer Cell Lines:

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| Raji | Burkitt's lymphoma | 0.61 - 1.2 | [5] |

| Jurkat | T-cell lymphoma | 0.61 - 1.2 | [5] |

| HT-29 | Colon carcinoma | ~9.5 | [5] |

| SNB-19 | Glioblastoma | Not specified | [5] |

| MCF-7 | Breast cancer | Not specified | [5] |

| DU-145 | Prostate cancer | ~38 | [5] |

| NCI-H-226 | Lung cancer | <38 | [5] |

Cell-Type-Specific Apoptosis

Interestingly, HU-331 does induce apoptosis in specific non-cancerous cell types:

-

Endothelial Cells: HU-331 has an anti-angiogenic effect by directly inducing apoptosis in vascular endothelial cells.[1][7] The exact molecular pathway for this is still under investigation.[5]

-

Splenocytes: In splenocytes, HU-331 induces apoptosis through a mechanism involving the depletion of cellular thiols, such as glutathione, and is dependent on caspase-8.[8][9][10] This is not associated with the generation of reactive oxygen species.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of HU-331.

Topoisomerase II Relaxation Assay

This assay is used to determine the inhibitory effect of HU-331 on the catalytic activity of topoisomerase II.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

ATP

-

Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/ml albumin)[11]

-

HU-331 dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., STEB buffer, chloroform/isoamyl alcohol)[11]

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing the topoisomerase II reaction buffer, supercoiled plasmid DNA, and ATP.

-

Add varying concentrations of HU-331 (or solvent control) to the reaction tubes.

-

Initiate the reaction by adding a predetermined amount of purified topoisomerase IIα enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).[11]

-

Terminate the reaction by adding the stop solution.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the bands under UV light.

-

Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of HU-331 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

HU-331

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[12]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of HU-331 (and a solvent control) for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C.[13][14]

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the absorbance of the untreated control cells. The IC₅₀ value can then be determined from the dose-response curve.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and relationships of HU-331.

Conclusion

HU-331 represents a promising lead compound in the development of novel anti-cancer therapies. Its high specificity as a catalytic inhibitor of topoisomerase IIα, coupled with a favorable safety profile, distinguishes it from many existing chemotherapeutic agents. The cell-type-specific induction of apoptosis further highlights its unique biological activity. While a significant body of research exists, further studies are warranted to fully elucidate the detailed molecular mechanisms of its cell-type-specific effects and to establish comprehensive pharmacokinetic and pharmacodynamic profiles. This technical guide serves as a foundational resource for researchers to build upon in the continued exploration of HU-331's therapeutic potential.

References

- 1. HU-331 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Cannabidiol Hydroxyquinone (HU-331) certified reference material, vial of 5 mg, Cerilliant® | 137252-25-6 [sigmaaldrich.com]

- 4. HU-331: What You Need to Know About This Powerful Cannabinoid [acslab.com]

- 5. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cannabidiol hydroxyquinone-induced apoptosis of splenocytes is mediated predominantly by thiol depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. inspiralis.com [inspiralis.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

HU-331: A Technical Whitepaper on a Synthetic Cannabinoid Quinone

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of HU-331, clarifying its synthetic origin and detailing its biochemical properties and therapeutic potential.

Executive Summary: Is HU-331 a Naturally Occurring Cannabinoid?

HU-331, also known as cannabidiol hydroxyquinone (CBDHQ), is not a naturally occurring cannabinoid . It is a synthetic quinone that is not found in the Cannabis sativa plant.[1] HU-331 is produced in a laboratory setting through the chemical oxidation of cannabidiol (CBD), the most abundant non-psychoactive cannabinoid in cannabis.[1][2] First synthesized in 1968 at the Hebrew University, from which it derives the "HU" prefix, this compound has garnered significant interest for its potent and specific anticancer properties.[1][3] This guide provides a comprehensive technical overview of HU-331, its synthesis, mechanism of action, and the experimental data supporting its potential as a therapeutic agent.

Synthesis and Chemical Identity

HU-331 is a derivative of CBD, formed by the introduction of two additional oxygen atoms to create a quinone structure.[2] This transformation is critical to its biological activity.

Chemical Synthesis Protocols

The synthesis of HU-331 is primarily achieved through the oxidation of CBD. Several laboratory methods have been established:

-

Protocol 1: Base-Catalyzed Oxidation: This is the original method developed at Hebrew University.[1][3]

-

Dissolve Cannabidiol (CBD) in petroleum ether.

-

Add a 5% aqueous solution of potassium hydroxide (KOH) in ethanol.

-

Stir the mixture at 0°C for 3 hours in the presence of air.[3]

-

An improved yield of approximately 50% can be achieved by stirring the reaction in an O₂ atmosphere and adding a few drops of DMSO.[3]

-

The reaction results in the formation of the violet-colored HU-331 quinone.[4]

-

-

Protocol 2: Friedel-Crafts Alkylation and Oxidation: A more recent synthetic route involves a two-step process.[4]

-

Step 1 (Alkylation): A resorcinol derivative is alkylated via a Friedel-Crafts reaction.

-

Step 2 (Oxidation): The resulting intermediate is oxidized using Fremy's salt (dipotassium nitrosodisulfonate) to form the final quinone product, HU-331.[4]

-

It has also been observed that CBD can slowly oxidize to HU-331 when a chloroform solution is left at room temperature for an extended period (e.g., 10 months), highlighting the compound's nature as an oxidation product.[4]

Mechanism of Action: A Specific Topoisomerase II Inhibitor

The primary anticancer mechanism of HU-331 is the specific inhibition of DNA topoisomerase II (TOP2), particularly the alpha isoform (TOP2A), which is an essential enzyme for managing DNA topology during cell replication.[4][5] This mechanism is distinct from many classic chemotherapeutic agents.

HU-331 acts as a catalytic inhibitor of TOP2A.[4] Instead of stabilizing the TOP2-DNA cleavage complex (which leads to DNA strand breaks, a mechanism used by drugs like etoposide), HU-331 is believed to interact with the N-terminal ATPase domain of the enzyme.[4][6] This inhibition of ATPase activity prevents the enzyme from relieving DNA supercoiling, thereby halting DNA replication and transcription without introducing DNA damage.[4][7] This specificity results in high efficacy against cancer cells with significantly lower toxicity compared to other TOP2 inhibitors like doxorubicin.[2][7]

Notably, the anticancer activity of HU-331 is not mediated by cannabinoid receptors (CB1 or CB2).[7][8] Furthermore, unlike many quinone-based drugs, HU-331 does not typically induce the formation of reactive oxygen species (ROS), apoptosis, or cell cycle arrest in cancer cells, contributing to its favorable safety profile.[2][5]

In Vitro and In Vivo Efficacy

HU-331 has demonstrated significant cytotoxic activity against a wide range of human cancer cell lines and has shown potent antitumor effects in animal models.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) values highlight HU-331's potency, with some cancer cell lines showing sensitivity at sub-micromolar concentrations.

| Human Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| Raji | Burkitt's Lymphoma | 0.61 | [4] |

| Jurkat | T-cell Leukemia | 1.2 | [4] |

| U-87 | Glioblastoma | Not specified, but effective | [4] |

| HT-29 | Colon Carcinoma | ~9 to 40 (range) | [3][4] |

| Various others | (Breast, Lung, etc.) | ~9 to 40 (range) | [4] |

In Vivo Antitumor Activity

Comparative in vivo studies in nude mice with human tumor grafts have shown HU-331 to be more effective and less toxic than the widely used chemotherapeutic drug doxorubicin.[2] While doxorubicin is known for its cardiotoxicity, HU-331 does not exhibit this severe side effect.[2][3] Its high efficacy is attributed to its specific inhibition of TOP2 in cancer cells and its anti-angiogenic properties, which are mediated by inducing apoptosis in endothelial cells.[2][6]

Key Experimental Methodologies

Workflow for Assessing TOP2A Inhibition

The inhibitory effect of HU-331 on TOP2A is commonly assessed using a DNA relaxation assay. This biochemical experiment measures the enzyme's ability to convert supercoiled plasmid DNA into its relaxed form.

Topoisomerase II Relaxation Assay Protocol

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human TOP2A enzyme, and an ATP-containing assay buffer.

-

Inhibitor Addition: Add HU-331 (dissolved in a vehicle like DMSO) at varying concentrations to the reaction tubes. Include a vehicle-only control and a positive control inhibitor (e.g., etoposide).

-

Incubation: Incubate the reactions at 37°C for 30 minutes to allow the enzyme to act on the DNA.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K, which denatures the enzyme.

-

Analysis: Load the samples onto an agarose gel and perform electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is quantified by the persistence of the supercoiled DNA band compared to the control, where most DNA should be in the relaxed form.

Conclusion

HU-331 is a synthetically derived cannabinoid quinone with a compelling profile as a potential anticancer therapeutic.[5] It is unequivocally not a natural constituent of cannabis.[1] Its unique mechanism as a specific, non-DNA-damaging catalytic inhibitor of topoisomerase II distinguishes it from many existing chemotherapies, offering a pathway to high efficacy with reduced toxicity.[2][7] The robust in vitro and in vivo data warrant further investigation and development of HU-331 and related cannabinoid quinones for clinical applications in oncology.

References

- 1. HU-331: What You Need to Know About This Powerful Cannabinoid [acslab.com]

- 2. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HU-331 - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

The Cannabinoid Quinone HU-331: A Catalytic Inhibitor of Topoisomerase II with Potent Anti-Cancer Activity

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

HU-331, a synthetic quinone derivative of cannabidiol, has emerged as a promising anti-cancer agent with a unique mechanism of action. Unlike many conventional chemotherapeutics, HU-331 exhibits high efficacy against a range of human cancer cell lines while demonstrating a favorable safety profile, notably a lack of cardiotoxicity.[1][2] This document provides an in-depth technical overview of HU-331's primary mechanism of action—the catalytic inhibition of DNA topoisomerase IIα—and its consequential effects on DNA replication in cancer cells. Detailed experimental protocols for assessing HU-331's activity and visualizations of its molecular interactions and experimental workflows are presented to guide further research and development.

Introduction

The search for novel anti-cancer therapeutics with improved efficacy and reduced toxicity remains a paramount challenge in oncology. HU-331, or cannabidiol hydroxy-quinone (CBDHQ), is a synthetic compound first synthesized in 1968 at the Hebrew University.[1] It has demonstrated significant anti-neoplastic activity both in vitro and in vivo across various cancer models, including Burkitt's lymphoma, T-cell lymphoma, glioblastoma, and cancers of the breast, prostate, lung, and colon.[1] A key distinguishing feature of HU-331 is its targeted inhibition of topoisomerase II (TOP2), an essential enzyme in DNA replication, without inducing the DNA damage often associated with other TOP2-targeting drugs.[2][3][4] This whitepaper consolidates the current understanding of HU-331's molecular mechanism and provides practical information for its scientific investigation.

Mechanism of Action: Inhibition of DNA Topoisomerase II

The primary molecular target of HU-331 is DNA topoisomerase II, with a particular specificity for the α isoform (TOP2A).[5][6] Topoisomerases are critical enzymes that resolve topological challenges in the DNA double helix, such as knots and tangles, that arise during replication, transcription, and chromosome segregation.[1][7] They function by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[1]

HU-331 acts as a catalytic inhibitor of TOP2A, distinguishing it from TOP2 "poisons" like doxorubicin and etoposide.[2][3][8] While TOP2 poisons stabilize the transient DNA-enzyme complex, leading to an accumulation of double-stranded DNA breaks and subsequent apoptosis, HU-331 inhibits the catalytic activity of the enzyme without trapping this complex.[2][3][4] This results in the inhibition of DNA relaxation without causing DNA damage.[3][4] In fact, studies have shown that HU-331 can protect cells from DNA damage induced by TOP2 poisons.[3]

The inhibitory action of HU-331 on TOP2A appears to be multifaceted, involving:

-

Non-competitive inhibition of ATPase activity: HU-331 has been shown to inhibit the ATPase activity of TOP2A in a non-competitive manner.[4]

-

Inhibition of DNA binding: Preliminary evidence suggests that HU-331 may also decrease the ability of TOP2A to bind to DNA.[4]

Importantly, HU-331 has a negligible effect on DNA topoisomerase I.[3][8][9] This high specificity for TOP2 contributes to its potent anti-cancer effects.[3][8][9]

Effects on DNA Replication and Cell Fate in Cancer Cells

By inhibiting the catalytic activity of TOP2A, HU-331 effectively disrupts the process of DNA replication in rapidly dividing cancer cells. The inability to resolve topological stress during DNA unwinding leads to a halt in replication fork progression.

Interestingly, despite its potent cytotoxic effects, HU-331 does not typically induce cell cycle arrest or apoptosis in the same manner as many other anti-cancer agents.[2][3][5][8] Studies have shown that treatment with HU-331 does not lead to an increase in the sub-G1 cell population (a marker of apoptosis) or the activation of caspases.[3][8] The precise cell death mechanism initiated by HU-331-mediated inhibition of DNA replication is an area of ongoing investigation, but it is distinct from classical apoptosis pathways.[1][3]

Quantitative Data on HU-331 Activity

The following table summarizes the reported IC50 values for HU-331 across various human cancer cell lines. This data highlights the potent and selective anti-cancer activity of the compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Raji | Burkitt's Lymphoma | 0.61 - 1.2 | [6] |

| Jurkat | T-cell Lymphoma | 0.61 - 1.2 | [6] |

| HT-29 | Colon Carcinoma | < 10 | [5] |

| M14 | Melanoma | < 10 | [5] |

| Various others | (Breast, Prostate, Lung, etc.) | ~9 - 40 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of HU-331 on cancer cells.

Cell Culture and Viability Assays

-

Cell Lines: Human cancer cell lines (e.g., Jurkat, Raji, HT-29) are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

HU-331 Preparation: HU-331 is dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then prepared in the culture medium.

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of HU-331 for a specified period (e.g., 48-72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Topoisomerase II DNA Relaxation Assay

-

Materials: Supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA, and 1 mM ATP).

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of HU-331.

-

Initiate the reaction by adding purified topoisomerase IIα.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of topoisomerase II activity is observed as a decrease in the conversion of supercoiled DNA to its relaxed form.

-

Cell Cycle Analysis by Flow Cytometry

-

Procedure:

-

Treat cancer cells with HU-331 for the desired time.

-

Harvest the cells by centrifugation and wash with PBS.

-

Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population, is quantified.

-

Visualizations

Signaling Pathway of HU-331 Action

Caption: Mechanism of HU-331 as a catalytic inhibitor of Topoisomerase IIα.

Experimental Workflow for Assessing HU-331 Efficacy

Caption: Experimental workflow for evaluating the anti-cancer effects of HU-331.

Logical Relationship: HU-331, Topoisomerase II, and DNA Replication

Caption: Logical flow from HU-331 administration to cancer cell cytotoxicity.

Conclusion and Future Directions

HU-331 represents a novel and promising class of anti-cancer agents. Its unique mechanism of action as a specific, catalytic inhibitor of topoisomerase IIα allows for potent cytotoxicity against cancer cells without inducing the DNA damage and associated toxicities of conventional TOP2-targeting drugs. The data summarized in this whitepaper underscores the potential of HU-331 for further development.

Future research should focus on:

-

Elucidating the precise molecular interactions between HU-331 and TOP2A.

-

Investigating the downstream signaling pathways that lead to cell death following the inhibition of DNA replication.

-

Conducting comprehensive preclinical and clinical studies to evaluate the safety and efficacy of HU-331 in various cancer types.

The continued exploration of HU-331 and its analogs could pave the way for a new generation of safer and more effective cancer therapies.

References

- 1. HU-331: What You Need to Know About This Powerful Cannabinoid [acslab.com]

- 2. researchgate.net [researchgate.net]

- 3. HU-331 - Wikipedia [en.wikipedia.org]

- 4. HU-331 is a catalytic inhibitor of topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of Cannabidiol Hydroxy Quinone (HU-331): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol hydroxy quinone (HU-331), a synthetic quinone derived from the non-psychotropic cannabinoid cannabidiol (CBD), has emerged as a compound of significant interest in oncology research. Unlike its parent molecule, HU-331 exhibits potent anticancer activity through a distinct mechanism of action, positioning it as a potential therapeutic agent. This technical guide provides a comprehensive overview of the pharmacological profile of HU-331, consolidating available data on its mechanism of action, in vitro and in vivo efficacy, and toxicological properties. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this novel cannabinoid derivative.

Mechanism of Action: A Selective Topoisomerase II Inhibitor

The primary mechanism underlying the anticancer effects of HU-331 is its activity as a potent and specific inhibitor of DNA topoisomerase II.[1][2] Unlike many conventional chemotherapeutic agents that target this enzyme, HU-331 functions as a catalytic inhibitor rather than a topoisomerase poison.[1]

Catalytic Inhibition of Topoisomerase II:

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break. Many anticancer drugs, known as topoisomerase poisons (e.g., etoposide, doxorubicin), stabilize the transient DNA-topoisomerase II complex, leading to the accumulation of permanent DNA double-strand breaks and subsequent apoptosis.

In contrast, HU-331 inhibits the catalytic activity of topoisomerase II without stabilizing the DNA-enzyme cleavage complex.[1] Specifically, it has been shown to inhibit the ATPase activity of topoisomerase IIα, which is essential for the enzyme's catalytic cycle.[1] This inhibition prevents the enzyme from relaxing supercoiled DNA, thereby disrupting DNA replication and transcription in rapidly dividing cancer cells. It has been reported that HU-331 inhibits topoisomerase II at nanomolar concentrations, though a precise Ki or IC50 value for this enzymatic inhibition is not consistently reported in the available literature.[1][2] Importantly, HU-331 has demonstrated a negligible effect on the action of DNA topoisomerase I, highlighting its specificity.[1][2]

In Vitro Anticancer Activity

HU-331 has demonstrated significant cytotoxic activity against a range of human cancer cell lines. This activity is dose-dependent, with some cell lines showing particular sensitivity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Raji | Burkitt's Lymphoma | 0.61 - 1.2 | [1] |

| Jurkat | T-cell Lymphoma | 0.61 - 1.2 | [1] |

| SNB-19 | Glioblastoma | ~9 - 40 | [1] |

| MCF-7 | Breast Cancer | ~9 - 40 | [1] |

| DU-145 | Prostate Cancer | ~9 - 40 | [1] |

| NCI-H-226 | Lung Cancer | ~9 - 40 | [1] |

| HT-29 | Colon Cancer | ~9 - 40 | [1] |

Table 1: In Vitro Cytotoxicity of HU-331 in Human Cancer Cell Lines Note: The IC50 values for SNB-19, MCF-7, DU-145, NCI-H-226, and HT-29 cell lines are reported as a range in the available literature, with specific values for each not being detailed.

Unlike its mechanism in cancer cells, HU-331 has been shown to induce apoptosis in vascular endothelial cells, which contributes to its antiangiogenic effects.[1][3][4]

Antiangiogenic Properties

In addition to its direct cytotoxic effects on cancer cells, HU-331 exhibits potent antiangiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. HU-331 has been shown to significantly inhibit angiogenesis at concentrations as low as 300 nM in ex vivo models.[4] This effect is attributed to the induction of apoptosis in vascular endothelial cells.[3][4]

In Vivo Efficacy and Toxicology

Preclinical studies in animal models have corroborated the in vitro anticancer activity of HU-331 and provided insights into its safety profile.

Antitumor Activity in Xenograft Models:

In nude mice bearing human tumor xenografts, HU-331 has demonstrated significant antitumor efficacy. For instance, in a colon carcinoma (HT-29) model, HU-331 treatment resulted in a 54% reduction in tumor weight compared to the control group.[5] In a Raji lymphoma model, a 65% reduction in tumor weight was observed.[5] Notably, in these studies, HU-331 was found to be more potent than the conventional chemotherapeutic agent doxorubicin.[5]

Toxicology and Safety Profile:

A key advantage of HU-331 highlighted in preclinical studies is its favorable safety profile compared to traditional quinone-based anticancer drugs like doxorubicin.

| Parameter | HU-331 | Doxorubicin | Reference |

| Cardiotoxicity | Not observed | Significant cardiotoxicity | [5] |

| Body Weight | Weight gain similar to control | Significant weight loss | [5] |

| Myelotoxicity | Not significant | Observed | [5] |

| Reactive Oxygen Species (ROS) in Heart | Not generated | Generated | [5] |

Table 2: Comparative Toxicology of HU-331 and Doxorubicin in Mice

HU-331 did not induce cardiotoxicity, a dose-limiting side effect of doxorubicin.[5] Animals treated with HU-331 maintained or gained body weight, in contrast to the significant weight loss observed in the doxorubicin-treated group.[5] Furthermore, HU-331 did not appear to cause significant myelosuppression and did not generate reactive oxygen species in the heart, a key mechanism of doxorubicin-induced cardiotoxicity.[5]

Pharmacokinetics and Metabolism

There is a notable lack of comprehensive data on the pharmacokinetic profile of HU-331 in the publicly available literature. Key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life have not been extensively reported. This represents a significant knowledge gap that needs to be addressed in future preclinical and clinical development.

Effect on Cytochrome P450 Enzymes:

In vitro studies have suggested that HU-331 is a more potent inhibitor of cytochrome P450 (CYP) enzymes than its parent compound, CBD. However, specific IC50 values for HU-331 against various CYP isoforms, such as CYP3A4 and CYP2C19, are not yet well-documented. Further research is required to fully characterize the potential for drug-drug interactions.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the pharmacological profile of HU-331.

In Vitro Cytotoxicity (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of HU-331 (typically in a solvent like DMSO, with a vehicle control) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value (the concentration of HU-331 that inhibits cell growth by 50%) is determined.

Topoisomerase II DNA Relaxation Assay:

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA.

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), ATP, and a reaction buffer.

-

Inhibitor Addition: Various concentrations of HU-331 are added to the reaction mixture.

-

Enzyme Addition: Purified human topoisomerase IIα is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

-

Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaging under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Topoisomerase II ATPase Assay:

This assay quantifies the ATP hydrolysis activity of topoisomerase II.

-

Reaction Setup: A reaction mixture containing topoisomerase IIα, plasmid DNA, and varying concentrations of ATP is prepared in a 96-well plate.

-

Inhibitor Addition: HU-331 is added to the wells at different concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for ATP hydrolysis.

-

ADP Detection: The amount of ADP produced is measured using a commercial kit, often involving a coupled enzyme reaction that generates a luminescent or fluorescent signal.

-

Signal Measurement: The signal is read using a plate reader. A decrease in signal in the presence of HU-331 indicates inhibition of ATPase activity.

Rat Aortic Ring Assay:

This ex vivo assay assesses the effect of compounds on angiogenesis.

-

Aorta Excision: Thoracic aortas are excised from rats and cleaned of surrounding tissue.

-

Ring Preparation: The aortas are cross-sectioned into 1-2 mm thick rings.

-

Embedding: The aortic rings are embedded in a collagen gel matrix in a culture plate.

-

Treatment: The rings are cultured in media containing growth factors (e.g., VEGF) and treated with different concentrations of HU-331 or a vehicle control.

-

Incubation: The plates are incubated for several days to allow for the sprouting of new microvessels from the aortic rings.

-

Quantification: The extent of angiogenesis is quantified by measuring the length and number of the sprouting microvessels using microscopy and image analysis software.

Summary and Future Directions

Cannabidiol hydroxy quinone (HU-331) is a promising anticancer agent with a unique pharmacological profile. Its primary mechanism of action as a catalytic inhibitor of topoisomerase II, coupled with its potent in vitro and in vivo anticancer and antiangiogenic activities, makes it a compelling candidate for further drug development. A significant advantage of HU-331 is its reduced toxicity, particularly the lack of cardiotoxicity, compared to established topoisomerase II inhibitors.

Despite the promising preclinical data, several key areas require further investigation to advance the clinical translation of HU-331. Comprehensive pharmacokinetic and metabolism studies are urgently needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, a more detailed characterization of its interaction with CYP450 enzymes is crucial to assess the potential for drug-drug interactions. Finally, while initial toxicology studies are encouraging, more extensive long-term safety and toxicology assessments will be necessary. Continued research into this unique cannabinoid derivative holds the potential to yield a novel and safer therapeutic option for cancer treatment.

References

- 1. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HU-331 - Wikipedia [en.wikipedia.org]

- 3. bioscience.co.uk [bioscience.co.uk]

- 4. Synthesis and antitumor activity of quinonoid derivatives of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. realmofcaring.org [realmofcaring.org]

Unraveling the Enigma of HU-331: A Technical Guide to its Role in Non-Apoptotic Cell Death

For Immediate Release

Jerusalem, Israel - In the intricate world of oncology drug development, the quest for targeted therapies with minimal off-target effects is paramount. HU-331, a synthetic quinone derivative of cannabidiol, has emerged as a compelling candidate, demonstrating potent anticancer activity through a mechanism distinct from classical apoptosis. This technical guide provides an in-depth exploration of HU-331's role in non-apoptotic cell death, offering researchers, scientists, and drug development professionals a comprehensive resource on its core mechanisms, experimental validation, and future therapeutic potential.

HU-331 distinguishes itself from many conventional chemotherapeutics by its primary mode of action: the specific inhibition of DNA topoisomerase II.[1][2] Unlike topoisomerase poisons that stabilize the DNA-enzyme complex leading to DNA strand breaks and apoptosis, HU-331 acts as a catalytic inhibitor.[1][3][4] This unique mechanism circumvents the common pathways of programmed cell death, such as caspase activation and cell cycle arrest, which are not observed in cancer cells treated with HU-331.[1][2][3] This guide delves into the downstream consequences of this inhibition and the resulting non-apoptotic cellular demise.

Core Mechanism of Action: Catalytic Inhibition of Topoisomerase II

The primary molecular target of HU-331 is topoisomerase II (TOP2), an essential enzyme that modulates DNA topology to facilitate processes like replication and transcription.[4][5] HU-331 specifically inhibits the ATPase activity of the TOP2A isoform, thereby preventing the enzyme from relieving DNA supercoiling without inducing DNA strand breaks.[4][6] This catalytic inhibition is a pivotal feature that differentiates HU-331 from TOP2 poisons like doxorubicin and etoposide, which are associated with cardiotoxicity and the risk of secondary cancers due to DNA damage.[3][4][6] The absence of DNA damage induction by HU-331 suggests a more favorable safety profile.[1][6]

The Ensuing Non-Apoptotic Cell Death

While the inhibition of topoisomerase II is the initiating event, the precise downstream pathway leading to non-apoptotic cell death is an area of active investigation. Current evidence strongly indicates that HU-331's cytotoxicity in cancer cells is not mediated by apoptosis.[2][7][8] Studies have shown a lack of caspase-3 activation and no increase in the sub-G1 cell population, which are hallmarks of apoptosis.[1]

The current body of research has not definitively characterized the specific non-apoptotic cell death modality induced by HU-331 in cancer cells, such as necroptosis, ferroptosis, or pyroptosis. However, some studies involving other cannabinoids suggest potential avenues for exploration. For instance, Δ⁹-tetrahydrocannabinol (THC) has been shown to induce autophagy-mediated cell death in glioma cells.[9] While direct evidence for HU-331 inducing autophagy is pending, this remains a plausible hypothesis for future research.

Interestingly, while cancer cells undergo non-apoptotic death, HU-331 has been observed to induce apoptosis in endothelial cells, contributing to its anti-angiogenic effects.[7][10][11] This cell-type-specific response highlights the complexity of HU-331's biological activity and underscores the need for further research to delineate its signaling pathways in different cellular contexts.

Quantitative Data on HU-331's Efficacy

The cytotoxic potency of HU-331 has been evaluated across various human cancer cell lines. The IC50 values demonstrate its effectiveness at nanomolar to micromolar concentrations.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Raji | Burkitt's lymphoma | 0.61 | [12] |

| Jurkat | T-cell lymphoma | 1.2 | [12] |

| HT-29 | Colon Carcinoma | Similar to Doxorubicin | [7] |

| U-87 | Human glioblastoma | 9.51 | [4] |

| Various Cell Lines | Breast, Prostate, Lung | Effective Inhibition | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to elucidate the mechanism of HU-331.

Topoisomerase II DNA Relaxation Assay

This assay is fundamental to confirming HU-331's inhibitory effect on topoisomerase II.

-

Reaction Mixture Preparation: A reaction mixture containing purified human topoisomerase IIα enzyme and a supercoiled DNA plasmid (e.g., pBR322) in a suitable buffer is prepared.

-

Incubation with HU-331: Various concentrations of HU-331 are added to the reaction mixture. A control reaction without HU-331 is also prepared.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 30 minutes).

-

Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.

-

Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light. Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.[8]

Cell Viability and Apoptosis Assays

To assess the cytotoxic effects and rule out apoptosis, standard cell-based assays are employed.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of HU-331 for different time points.

-

Cell Viability (XTT/MTT Assay): A reagent like XTT or MTT is added to the cells. The metabolic activity of viable cells converts the reagent into a colored formazan product, which is quantified by measuring absorbance.

-

Apoptosis Analysis (Annexin V/PI Staining): Cells are stained with Annexin V (detects early apoptosis) and Propidium Iodide (PI, detects late apoptotic/necrotic cells) and analyzed by flow cytometry.

-

Caspase Activity Assay: Cell lysates are incubated with a caspase-specific substrate conjugated to a fluorophore or chromophore. The activity is measured by detecting the released reporter molecule.

Future Directions and Conclusion

HU-331 presents a promising therapeutic avenue due to its potent, non-genotoxic, and selective anticancer activity. Its unique mechanism of inducing non-apoptotic cell death in cancer cells while being less toxic than conventional chemotherapeutics like doxorubicin warrants further investigation.[3][10]

Future research should focus on:

-

Elucidating the specific non-apoptotic cell death pathway: Investigating the potential roles of necroptosis, ferroptosis, pyroptosis, and autophagy in HU-331-mediated cell death is critical.

-

In vivo studies: Expanding preclinical studies in various cancer models to further assess efficacy, pharmacokinetics, and safety.

-

Combination therapies: Exploring the synergistic potential of HU-331 with other anticancer agents.

References

- 1. HU-331 - Wikipedia [en.wikipedia.org]

- 2. HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HU-331: What You Need to Know About This Powerful Cannabinoid [acslab.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Cannabinoid action induces autophagy-mediated cell death through stimulation of ER stress in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

The Anti-Angiogenic Potential of HU-331: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Methodologies for Investigating the Novel Cannabinoid Quinone HU-331 as a Potent Inhibitor of Angiogenesis.

This technical guide provides a comprehensive overview of the anti-angiogenic properties of HU-331, a synthetic quinone derived from cannabidiol. Synthesized for researchers, scientists, and professionals in drug development, this document delves into the molecular mechanisms, summarizes key quantitative data, and provides detailed experimental protocols for the investigation of HU-331's effects on endothelial cells and neovascularization.

Core Mechanism of Action

HU-331 exhibits a dual mechanism that contributes to its anti-angiogenic and anti-cancer effects. Primarily, it directly targets vascular endothelial cells, inducing apoptosis and thereby inhibiting the formation of new blood vessels.[1] This action is independent of changes in the expression of major pro- and anti-angiogenic cytokines and their receptors.[1] Secondly, HU-331 functions as a potent and specific catalytic inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription in proliferating cells.[2][3] This inhibition of topoisomerase II is a key aspect of its anti-cancer activity, which indirectly curtails tumor-induced angiogenesis. Unlike conventional chemotherapeutics that target topoisomerase II, HU-331 does not cause DNA strand breaks, potentially leading to a more favorable safety profile.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the anti-angiogenic and cytotoxic effects of HU-331.

Table 1: In Vitro Efficacy of HU-331 on Endothelial and Cancer Cell Lines

| Cell Line | Cell Type | Assay | Endpoint | IC50 / Effective Concentration | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cells | Apoptosis (TUNEL) | Increased Apoptosis | 4.8 µM | [1] |

| BAEC | Bovine Aortic Endothelial Cells | Apoptosis (Flow Cytometry) | Increased Hypodiploid Cells | 4.8 µM | [1] |

| BAEC | Bovine Aortic Endothelial Cells | Proliferation | Inhibition | <1.2 µM | [3] |

| Rat Aortic Rings | Ex vivo angiogenesis | Inhibition of vessel sprouting | 300 nM - 600 nM | [1] | |

| HT-29 | Human Colon Carcinoma | Cytotoxicity | IC50 | ~9.5 µM | [3] |

| Raji | Human Burkitt's Lymphoma | Cytotoxicity | IC50 | ~0.61 µM | [3] |

| Jurkat | Human T-cell Leukemia | Cytotoxicity | IC50 | ~1.2 µM | [3] |

| SNB-19 | Human Glioblastoma | Cytotoxicity | IC50 | ~38 µM | [3] |

| MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity | IC50 | ~9.5 µM | [3] |

| DU-145 | Human Prostate Carcinoma | Cytotoxicity | IC50 | ~38 µM | [3] |

| NCI-H-226 | Human Lung Carcinoma | Cytotoxicity | IC50 | <38 µM | [3] |

| U-87 | Human Glioblastoma | Cytotoxicity | IC50 | 9.51 µM | [3] |

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Effects of HU-331

| Animal Model | Tumor Type | Treatment Regimen | Key Findings | Reference |

| Nude Mice | HT-29 Human Colon Carcinoma Xenograft | 5 mg/kg, i.p., for 35 days | Significant decrease in the total area occupied by blood vessels. | [1] |

| Nude Mice | HT-29 Human Colon Carcinoma Xenograft | 15 mg/kg/week, subcutaneous injection | Significant decrease in the total area occupied by vessels compared to vehicle-treated tumors. | [3] |

| Nude Mice | HT-29 Human Colon Carcinoma Xenograft | 5 mg/kg, three times a week | Significant tumor size reduction. | [3] |

Key Experimental Protocols

This section provides detailed methodologies for the core experiments used to characterize the anti-angiogenic properties of HU-331.

Rat Aortic Ring Assay

This ex vivo assay provides a physiologically relevant model to assess the direct effects of HU-331 on angiogenesis.

Materials:

-

Thoracic aortas from 6-8 week old Sprague-Dawley rats.

-

DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Growth factor-reduced Matrigel or collagen.

-

HU-331 stock solution.

-

VEGF or FGF as pro-angiogenic stimuli.

-

Sterile surgical instruments, 24-well plates.

Procedure:

-

Humanely euthanize the rat and aseptically dissect the thoracic aorta.

-

Place the aorta in a sterile dish containing cold DMEM.

-

Carefully remove the surrounding fibro-adipose tissue.

-

Cross-section the aorta into 1-2 mm thick rings.

-

Coat the wells of a pre-chilled 24-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30 minutes.

-

Place one aortic ring in the center of each well.

-

Cover the ring with an additional layer of Matrigel and allow it to polymerize.

-

Add DMEM supplemented with 10% FBS and Penicillin-Streptomycin to each well.

-

Add HU-331 at various concentrations to the treatment wells. Include a vehicle control and a positive control with a pro-angiogenic factor (e.g., VEGF).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days.

-

Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

-

Quantify the extent of angiogenesis by measuring the length and number of microvessels.

Endothelial Cell Apoptosis Assays